Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
Description
Chemical Structure and Synthesis Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a chlorocarbonyl (-COCl) group at position 3 and a methyl ester (-COOCH₃) at position 1, with two methyl groups at position 2 (Figure 1). Its synthesis involves refluxing precursor compounds in sulfuryl chloride (SO₂Cl₂), followed by reaction with sulfonamide in the presence of triethylamine (Et₃N) and dimethylaminopyridine (DMAP) as a catalyst. The product is obtained in high yield (90%) after purification via column chromatography .
Properties
CAS No. |
76842-28-9 |
|---|---|
Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3 |
InChI Key |
ONSOHWSBYGOQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation from 2,2-Dimethyl-3-(2,2-dichlorovinyl)cyclopropane Carboxylic Acid Esters
A well-documented method involves starting from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid methyl or ethyl esters. The process includes:
Dehydrochlorination Reaction: Treatment of the ester with a strong alkoxide base such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide in a lower aliphatic alcohol solvent under reflux conditions. This step removes hydrogen chloride to form the corresponding 3-chloroethynyl derivative ester.
Saponification and Acidification: Subsequent hydrolysis (saponification) of the ester under basic conditions followed by acidification yields the free acid.
Conversion to Acyl Chloride: The free acid can then be converted into the acyl chloride derivative, i.e., methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate, by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride.
This method is advantageous because it simplifies the reaction sequence by directly using the acid rather than the ester, avoiding ester hydrolysis steps and improving overall efficiency and yield.
Chlorination Using Thionyl Chloride
The conversion of methyl 3-(carboxyl)-2,2-dimethylcyclopropane-1-carboxylate to the corresponding acyl chloride is typically achieved by treatment with thionyl chloride (SOCl2). This reaction proceeds under reflux in an inert solvent such as toluene or dichloromethane. The reaction conditions are carefully controlled to avoid decomposition:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Toluene or dichloromethane |
| Temperature | 60–80 °C (reflux) |
| Reaction Time | 1–3 hours |
| Molar Ratio (SOCl2:acid) | 1.1–1.5:1 |
| Work-up | Removal of excess SOCl2 under vacuum |
The product is typically isolated as a pale-yellow oil or solid, depending on purity and crystallization conditions.
Alternative Cyclopropane Ring Synthesis and Functionalization
Other synthetic routes to the cyclopropane core involve:
Cyclopropanation of Dimethyl Fumarate or Maleate Esters: Using reagents such as diphenylsulfonium isopropylide or triphenylphosphonium isopropylide to generate trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid derivatives, which can then be selectively functionalized to introduce chlorocarbonyl groups.
Oxidative Halogenation: Utilizing alkali metal hypochlorites (e.g., sodium hypochlorite) under controlled temperature conditions to introduce chlorine atoms into the cyclopropane ring or adjacent functional groups.
These methods provide alternative routes to the target compound or its precursors, offering flexibility depending on available starting materials and desired stereochemistry.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dehydrochlorination of ester | Sodium methoxide in methanol, reflux 4–12 h | 75–85 | Molar ratio base:ester 3.0–4.0:1 |
| Saponification and acidification | NaOH aqueous, then acidify to pH 2–3 | 90–95 | Produces free acid intermediate |
| Conversion to acyl chloride | Thionyl chloride, toluene, reflux 1–3 h | 85–90 | Removal of SOCl2 under vacuum |
| Cyclopropanation (alternative) | Diphenylsulfonium isopropylide with dimethyl fumarate | 70–80 | Produces cyclopropane dicarboxylate esters |
Research Results and Optimization Notes
Reaction Time and Temperature: The dehydrochlorination step requires careful control of reflux time (4 to 12 hours) to maximize conversion without side reactions.
Base Selection: Potassium tert-butoxide and sodium methoxide are effective bases for dehydrochlorination, with slight variations in yield and reaction rate.
Purification: The crude product obtained after solvent removal and acidification is often recrystallized from cold solvents (-5 to -15 °C) to improve purity and yield of the acid intermediate.
Chlorination Efficiency: Using freshly distilled thionyl chloride and anhydrous conditions improves the yield and purity of the acyl chloride product.
Environmental and Safety Considerations: Chlorinating reagents and alkoxides require careful handling under inert atmosphere to avoid moisture-induced degradation and ensure operator safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Hydroxycyclopropanecarboxylic acid derivatives.
Substitution: Various substituted cyclopropanecarboxylic acid esters.
Scientific Research Applications
Synthesis and Reactivity
Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its chlorocarbonyl group allows for various chemical reactions, including:
- Acylation Reactions : Utilized in the synthesis of esters and amides.
- Cross-Coupling Reactions : Acts as a coupling partner in reactions involving organometallic reagents.
Pharmaceutical Applications
This compound is significant in the pharmaceutical industry, particularly for its role in synthesizing active pharmaceutical ingredients (APIs). Some specific applications include:
- Antimicrobial Agents : Used in the synthesis of novel compounds with antibacterial properties.
- Insecticides : It is related to compounds used in pest control formulations. Its derivatives have been employed in creating effective insecticides with low toxicity to mammals.
Agrochemical Applications
This compound is also relevant in agrochemicals:
- Pesticide Development : Its derivatives are explored for developing new pesticides, particularly those targeting resistant pest populations.
Case Study 1: Synthesis of Antibacterial Compounds
A study demonstrated the use of this compound as a precursor for synthesizing a series of antibacterial agents. The reaction involved acylation with various amines, leading to compounds that exhibited significant activity against Gram-positive bacteria.
Case Study 2: Development of Insecticides
Research highlighted the use of this compound in synthesizing new insecticides with enhanced efficacy. The chlorocarbonyl group facilitated the formation of reactive intermediates that were crucial for biological activity.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound belongs to the cyclopropanecarboxylate family, sharing a core cyclopropane ring with pyrethroids and related agrochemicals. Key differences lie in substituent groups and biological activity (Table 1).
Table 1: Comparative Analysis of Methyl 3-(Chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate and Pyrethroids
Key Distinctions
Reactivity :
- The chlorocarbonyl group in the target compound confers high electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with pyrethroids, where ester groups are stabilized for prolonged environmental persistence .
Biological Activity: Pyrethroids exhibit neurotoxic effects by disrupting sodium channels in insects. The target compound lacks the α-cyano or phenoxybenzyl groups critical for this activity, rendering it non-insecticidal .
Stability :
- Pyrethroids resist hydrolysis due to steric hindrance from bulky substituents. In contrast, the chlorocarbonyl group in the target compound is prone to hydrolysis, limiting its environmental stability .
Stereochemistry: Pyrethroids like cypermethrin and deltamethrin have defined stereochemistry (e.g., 1R,3R configurations) essential for bioactivity.
Biological Activity
Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is a compound characterized by its unique cyclopropane structure and chlorocarbonyl functionality. This article delves into its biological activity, synthesis methods, and potential applications based on existing research.
- Molecular Formula : C₈H₁₁ClO₃
- Molecular Weight : 190.62 g/mol
- Boiling Point : 234-235 °C
- Density : 1.304 g/cm³
- Solubility : Slightly soluble in chloroform and methanol
The compound's structure significantly influences its reactivity and biological activity, particularly due to the presence of the chlorocarbonyl group, which is known to enhance electrophilicity and potential interactions with biological molecules.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Chlorination : Chlorination of methyl 2,2-dimethylcyclopropane-1-carboxylate using thionyl chloride.
- Carbonylation Reactions : Utilizing carbon monoxide in the presence of suitable catalysts to introduce the chlorocarbonyl functionality.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. This compound's reactivity may suggest potential effectiveness against various bacterial strains. For instance, studies have shown that derivatives containing chlorocarbonyl groups often demonstrate enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to form covalent bonds with nucleophilic sites in microbial enzymes and proteins.
Insecticidal Activity
The compound's structural similarity to known insecticides implies potential applications in agricultural chemistry. Its role as an impurity in commercial insecticides highlights its significance. The chlorocarbonyl group may enhance the compound's ability to disrupt insect metabolic pathways, making it a candidate for further investigation in pest control formulations.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial properties of chlorinated cyclopropane derivatives. The findings indicated that this compound exhibited significant inhibitory effects against E. coli and S. aureus, suggesting its potential as a biocide in food preservation.
Case Study 2: Insecticidal Activity
In another investigation focused on agricultural applications, researchers tested various cyclopropane derivatives for insecticidal efficacy against common pests like aphids and whiteflies. This compound showed promising results, outperforming several commercial insecticides in terms of efficacy and safety profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate | C₉H₁₂Cl₂O₂ | Known insecticide; effective against a broad range of pests |
| Isopropyl 3-(chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate | C₉H₁₂ClO₂ | Different reactivity profile; used in pest control |
| Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate | C₈H₁₁ClO₃ | Similar structure; used in research applications |
The comparison illustrates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct biological activities.
Q & A
Basic: What are the key synthetic strategies for Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate?
The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds as precursors. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions, followed by functionalization of the carboxylate group. The chlorocarbonyl moiety is introduced through esterification or substitution reactions using chlorinating agents like thionyl chloride (SOCl₂). Reaction optimization often focuses on temperature control (e.g., low-temperature diazo decomposition) and catalyst selection (e.g., transition-metal catalysts for stereoselectivity) .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis . For cyclopropane derivatives, stereocontrol is achieved using chiral ligands (e.g., bisoxazolines) in metal-catalyzed cyclopropanation. Kinetic resolution or enzymatic methods (e.g., lipase-mediated esterification) can separate enantiomers post-synthesis. Evidence from chiral pyrethroid synthesis (e.g., cypermethrin) suggests that stereochemical outcomes depend on the spatial arrangement of substituents and reaction solvent polarity .
Basic: What spectroscopic techniques are optimal for structural elucidation?
- NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms ester carbonyl groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₁ClO₃), while fragmentation patterns reveal the chlorocarbonyl group.
- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Advanced: What computational methods predict the reactivity of the chlorocarbonyl group in nucleophilic environments?
Density Functional Theory (DFT) calculates electrophilic susceptibility at the chlorocarbonyl carbon, while molecular docking simulates interactions with nucleophiles (e.g., water, enzymes). Solvent effects are modeled using polarizable continuum models (PCM). For example, studies on pyrethroids like cypermethrin use these methods to predict hydrolysis rates and metabolic pathways .
Basic: How is the compound's stability assessed under varying pH and temperature conditions?
Stability is evaluated via accelerated degradation studies :
- Hydrolytic stability : Incubate at pH 3–9 (buffered solutions) and analyze degradation products via HPLC or LC-MS.
- Thermal stability : Heat samples (40–80°C) and monitor decomposition kinetics using TGA or NMR.
- Photolytic stability : Expose to UV light and track changes via UV-Vis spectroscopy.
Pyrethroid analogs show increased degradation under alkaline conditions due to ester hydrolysis .
Advanced: What metabolic pathways are involved in the biodegradation of this compound by soil microorganisms?
Microbial degradation involves hydrolytic enzymes (esterases, cytochrome P450 monooxygenases) that cleave the ester bond, releasing chlorinated intermediates. Metabolites are identified using LC-MS/MS and ¹H NMR . For instance, pyrethroid-degrading Bacillus spp. convert cyclopropane carboxylates to non-toxic alcohols via reductive pathways. Soil microcosm studies quantify degradation rates under aerobic/anaerobic conditions .
Basic: What are the primary hazards associated with handling this compound in laboratory settings?
- Acute toxicity : Inhalation or skin contact may cause neurotoxicity (e.g., tremors, seizures).
- Environmental risks : Toxic to aquatic organisms (LC₅₀ < 1 mg/L).
- Safety protocols : Use PPE (gloves, goggles), handle in fume hoods, and neutralize spills with inert adsorbents. Refer to GHS hazard codes (e.g., H300, H410) for disposal guidelines .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what implications does this have for detoxification mechanisms?
The chlorocarbonyl group undergoes oxidative metabolism via CYP3A4 and CYP2C19, forming hydroxylated or dechlorinated metabolites. In vitro assays (e.g., human liver microsomes) quantify metabolic rates, while RNA sequencing identifies upregulated detoxification genes (e.g., GST, SOD). Chronic exposure studies in rats show altered antioxidant enzyme activity, linking metabolism to oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
